2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a suitable thiol reagent.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether intermediate with hydrazine hydrate.
Schiff Base Formation: Finally, the compound is completed by condensing the hydrazide with 3-fluorobenzaldehyde under acidic conditions to form the Schiff base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the Schiff base to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The Schiff base linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and aldehyde.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antiparasitic activities, making it a potential candidate for the development of new antibiotics or antiparasitic drugs.
Medicine: The compound’s anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways, and by inhibiting key enzymes involved in cell proliferation.
Antiparasitic Activity: The compound interferes with the metabolic pathways of parasites, inhibiting their growth and reproduction.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide include:
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide
These compounds share a similar benzimidazole core and thioether linkage but differ in the substituents on the phenyl ring
Properties
Molecular Formula |
C23H18ClFN4OS |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-19-9-2-1-7-17(19)14-29-21-11-4-3-10-20(21)27-23(29)31-15-22(30)28-26-13-16-6-5-8-18(25)12-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
MWMJUYXYJUQSDL-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
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